molecular formula C11H13ClNO4- B13963133 2-aMino-4-(3-chloropropoxy)-5-Methoxybenzoate

2-aMino-4-(3-chloropropoxy)-5-Methoxybenzoate

カタログ番号: B13963133
分子量: 258.68 g/mol
InChIキー: VYGVGRQOOIHTMX-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-4-(3-chloropropoxy)-5-methoxybenzoate (CAS 214470-59-4) is a high-purity benzoate ester intermediate with significant applications in pharmaceutical research and organic synthesis . Its molecular structure is defined by a 2-amino group, a 3-chloropropoxy substituent, and a 5-methoxy group on the aromatic ring, features that make it a versatile building block for the synthesis of more complex molecules . The compound has a molecular formula of C12H16ClNO4 and a molecular weight of 273.71 g/mol . Scientific research has identified its role as a key precursor in the synthesis of quinazoline derivatives, a class of compounds with diverse biological activities . Furthermore, it has been specifically investigated for its use as a photoaffinity probe for labeling epidermal growth factor receptors (EGFR), which are critical targets in cancer research and therapeutic development . The compound's crystallographic structure has been determined, revealing intermolecular hydrogen bonding that forms chains along the a-axis, which may influence its solid-state properties and stability . This compound is provided for research and development purposes. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary applications .

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C11H13ClNO4-

分子量

258.68 g/mol

IUPAC名

2-amino-4-(3-chloropropoxy)-5-methoxybenzoate

InChI

InChI=1S/C11H14ClNO4/c1-16-9-5-7(11(14)15)8(13)6-10(9)17-4-2-3-12/h5-6H,2-4,13H2,1H3,(H,14,15)/p-1

InChIキー

VYGVGRQOOIHTMX-UHFFFAOYSA-M

正規SMILES

COC1=C(C=C(C(=C1)C(=O)[O-])N)OCCCCl

製品の起源

United States

準備方法

Preparation Methods Analysis

Stepwise Synthetic Procedures

Alkylation of Methyl 4-Hydroxy-3-Methoxybenzoate
  • Reagents and Conditions: Methyl 4-hydroxy-3-methoxybenzoate is reacted with 1-bromo-3-chloropropane in the presence of potassium carbonate in dimethylformamide (DMF) solvent.
  • Temperature and Time: Heated at 70°C for 1 to 4 hours under stirring.
  • Workup: Reaction mixture cooled, poured into ice water, solid filtered and washed.
  • Yield and Purity: Typically yields 90-95% of methyl 4-(3-chloropropoxy)-5-methoxybenzoate with purity >99% by HPLC.
  • Characterization: Melting point around 111-113 °C; 1H-NMR confirms substitution pattern.
Nitration to Form Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate
  • Reagents and Conditions: The alkylated product is nitrated using nitric acid in acetic acid or acetic anhydride solution.
  • Temperature: Maintained at 0-5°C during acid addition, then allowed to stir at room temperature for several hours.
  • Isolation: The nitrated product is extracted with ethyl acetate, washed, dried, and recrystallized.
  • Yield: Approximately 89% yield with high purity (around 98% by HPLC).
  • Physical Properties: Yellow crystalline solid, melting point 54-56°C.
Reduction of Nitro Group to Amino Group

Two main reduction methods are reported:

  • Method A: Catalytic Hydrogenation

    • Catalyst: 5% Palladium on carbon.
    • Solvent: Methanol and water mixture.
    • Conditions: Hydrogen atmosphere at 1 atm, 40-60°C for 2 hours.
    • Outcome: Nitro group reduced to amino group yielding methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate.
    • Yield: High yields around 91-98% with purity >98%.
    • Workup: Filtration of catalyst, concentration, crystallization.
  • Method B: Chemical Reduction

    • Reagents: Tin(II) chloride in hydrochloric acid.
    • Followed by neutralization with sodium hydroxide and extraction with ethyl acetate.
    • This method is effective but less commonly used in recent protocols.
Purification and Characterization
  • The amino compound is typically isolated as a white crystalline solid.
  • Characterization includes:
    • Melting Point: ~92-93°C.
    • 1H-NMR: Signals consistent with aromatic protons, amino group, methoxy, and chloropropoxy side chain.
    • 13C-NMR: Confirms carbon environments.
    • Mass Spectrometry: Molecular ion peak consistent with molecular weight ~274 g/mol.
    • HPLC: Purity typically above 98%.

Data Tables Summarizing Key Preparation Parameters

Step Starting Material Reagents/Conditions Temperature (°C) Time Yield (%) Purity (%) Notes
Alkylation Methyl 4-hydroxy-3-methoxybenzoate 1-Bromo-3-chloropropane, K2CO3, DMF 70 1-4 hours 90-95 >99 Recrystallization from ethyl acetate
Nitration Methyl 4-(3-chloropropoxy)-5-methoxybenzoate HNO3 in Acetic acid/Acetic anhydride 0-5 (addition) 6-18 hours ~89 ~98 Extraction and recrystallization
Reduction (Hydrogen) Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate Pd/C catalyst, H2, MeOH/H2O 40-60 2-4 hours 91-98 >98 Filtration and crystallization
Reduction (Chemical) Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate SnCl2 in HCl, neutralization with NaOH, extraction Reflux Several hrs High High Less common, effective

Extensive Research Discoveries and Notes

  • The alkylation step is critical for introducing the 3-chloropropoxy moiety. Potassium carbonate acts as a base to deprotonate the phenol, facilitating nucleophilic substitution on the bromoalkane.
  • Nitration is regioselective for the 2-position relative to the methoxy and alkoxy substituents, likely due to directing effects.
  • Catalytic hydrogenation is preferred over chemical reduction due to cleaner reaction profiles and easier workup.
  • The compound's purity and crystallinity are crucial for downstream applications, particularly in drug synthesis pathways such as bosutinib and gefitinib analogues.
  • Analytical techniques like 1H-NMR, 13C-NMR, MS, and HPLC are indispensable for confirming structure and purity.
  • The compound exhibits potential as an intermediate for kinase inhibitor drugs, underscoring the importance of efficient synthesis.

Summary of Key Literature Sources

Source Type Description Key Contributions
Peer-reviewed article Detailed synthetic route for methyl this compound via iron reduction Stepwise synthesis, characterization data
Patent Process patents for gefitinib synthesis involving this intermediate Industrial scale synthesis, process optimization
Research articles Catalytic hydrogenation methods and nitration conditions High yield and purity synthesis methods
Chemical supplier data Compound properties, molecular formula, and CAS registry information Molecular weight, formula, and basic synthetic info

化学反応の分析

Types of Reactions

2-Amino-4-(3-chloropropoxy)-5-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloropropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

科学的研究の応用

Chemical Properties and Structure

The compound has a molecular formula of C12H16ClNO4C_{12}H_{16}ClNO_4 and a molecular weight of 273.71 g/mol . Key identifiers include its CAS number, 214470-59-4, and its IUPAC name, methyl this compound . Its structure includes a benzoate ring substituted with an amino group, a methoxy group, and a chloropropoxy group .

Scientific Research Applications

This compound serves as a crucial intermediate in synthesizing various compounds [1, 2, 5].

Synthesis of Bosutinib: It is used in the synthesis of bosutinib, a tyrosine kinase inhibitor used in cancer therapy .

Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: It is also utilized in synthesizing substituted 6,7-dihydroxy-4-quinazolineamines .

Anticancer Efficacy

A study indicated that a related compound significantly inhibited the proliferation of A549 human lung cancer cells. Morphological studies demonstrated chromatin condensation, which is compatible with apoptosis, confirmed by the activation of caspase 3/7 . Furthermore, viability assays on non-cancer human embryonic lung fibroblast cell lines confirmed selective anticancer activity .

Synonyms and Identifiers

Several names and identifiers are associated with this compound :

  • CAS Number: 214470-59-4
  • Methyl this compound
  • Benzoic acid, 2-amino-4-(3-chloropropoxy)-5-methoxy-, methyl ester
  • Methyl 5-methoxy-4-(3-chloropropoxy)anthranilate

Potential Applications

Given its chemical structure and role as a synthetic intermediate, this compound may find use in:

  • Pharmaceuticals: As a building block for synthesizing novel drugs [1, 2, 5].
  • Agrochemicals: In the synthesis of pesticides and herbicides.
  • Material Science: As a component in developing new materials with specific properties.

作用機序

The mechanism of action of 2-Amino-4-(3-chloropropoxy)-5-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, in the context of its potential anticancer properties, it may inhibit specific pathways involved in cell proliferation and survival .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents at position 2, influencing reactivity, crystallinity, and biological activity:

Compound Name (CAS) Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Applications Reference
Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate (214470-59-4) -NH₂ C₁₂H₁₆ClNO₄ 273.71 Intermediate for Dasatinib
Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate (214470-57-2) -NO₂ C₁₂H₁₄ClNO₆ 315.70 Precursor for 214470-59-4
(E)-Methyl 4-(3-chloropropoxy)-2-((2-cyanovinyl)amino)-5-methoxybenzoate (1248588-02-4) -NH-C(CN)=CH₂ C₁₅H₁₇ClN₂O₄ 324.9 (MS data) Impurity in Bosutinib synthesis

Key Observations:

  • Electronic Effects: The electron-donating amino group (–NH₂) in 214470-59-4 contrasts with the electron-withdrawing nitro (–NO₂) group in 214470-57-2, altering solubility and reactivity. The nitro derivative requires harsh reducing conditions (SnCl₂/HCl) for conversion to the amino form, reflecting its lower electrophilicity .
  • Synthetic Yields: The cyano derivative (1248588-02-4) is synthesized in 84.3% yield via condensation with 3,3-diethoxypropionitrile under mild conditions, suggesting higher efficiency compared to the amino compound’s 51.1% yield .

Physicochemical and Pharmacological Differences

  • Thermal Stability: The amino compound’s melting point (377 K) is comparable to its analogs, though data gaps exist for the nitro and cyano derivatives.
  • Biological Relevance: The amino derivative’s role in Dasatinib synthesis underscores its importance in oncology . The cyano derivative’s association with Bosutinib highlights how minor structural changes (e.g., –NH₂ vs. –NH-C(CN)=CH₂) redirect utility toward different kinase inhibitors .

Q & A

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer : Use:
  • Docking Simulations (AutoDock Vina) : Screen against target proteins (e.g., enzymes with conserved benzoate-binding pockets).
  • MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories.
  • QSAR : Corolate substituent electronegativity (Hammett σ values) with activity data .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。